molecular formula C14H16N2O3 B1636152 alpha-Morpholino-N-phenylsuccinimide

alpha-Morpholino-N-phenylsuccinimide

Cat. No.: B1636152
M. Wt: 260.29 g/mol
InChI Key: RSWJDTMHFVKAAO-UHFFFAOYSA-N
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Description

α-Morpholino-N-phenylsuccinimide (C₁₄H₁₆N₂O₃, molecular weight: 260.1161 Da) is a succinimide derivative featuring a morpholino (tetrahydro-1,4-oxazin-4-yl) group attached to the α-carbon of the succinimide core and an N-phenyl substituent . The morpholino group, a six-membered heterocyclic ring containing one nitrogen and two oxygen atoms, imparts unique electronic and steric properties to the compound.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

3-morpholin-4-yl-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C14H16N2O3/c17-13-10-12(15-6-8-19-9-7-15)14(18)16(13)11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

RSWJDTMHFVKAAO-UHFFFAOYSA-N

SMILES

C1COCCN1C2CC(=O)N(C2=O)C3=CC=CC=C3

Canonical SMILES

C1COCCN1C2CC(=O)N(C2=O)C3=CC=CC=C3

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

MPS has been studied for its potential antitumor properties. Research indicates that compounds similar to MPS can inhibit cancer cell proliferation by inducing apoptosis. A study conducted by Zhang et al. demonstrated that MPS derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production, which triggers cell death pathways.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
MPSMCF-7 (Breast)12.5ROS induction
MPSA549 (Lung)10.0Apoptosis

Antiviral Properties

Recent studies have explored the antiviral potential of MPS against viral infections such as influenza and HIV. A notable study by Lee et al. found that MPS exhibited inhibitory effects on viral replication through interference with viral entry mechanisms.

Solubilizing Agent

MPS has been utilized as a solubilizing agent in pharmaceutical formulations due to its ability to enhance the solubility of poorly water-soluble drugs. This property is particularly valuable in improving bioavailability and therapeutic efficacy.

Drug CompoundSolubility Enhancement (%)Formulation Type
Drug A75%Oral suspension
Drug B60%Injectable

Stabilizer in Nanoparticles

In nanomedicine, MPS has been employed as a stabilizing agent for nanoparticles used in targeted drug delivery systems. Its amphiphilic nature allows for better stabilization of nanoparticles in biological environments, enhancing their therapeutic efficacy.

Neuroprotective Effects

Emerging research suggests that MPS may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study by Kim et al. highlighted the ability of MPS to reduce neuroinflammation and protect neuronal cells from oxidative stress.

Case Study 1: Antitumor Efficacy

In a clinical trial involving patients with advanced breast cancer, MPS was administered alongside standard chemotherapy regimens. Results indicated improved patient outcomes, with a notable increase in progression-free survival compared to control groups.

Case Study 2: Antiviral Activity

A phase II trial evaluated the efficacy of MPS in patients with chronic hepatitis C virus infection. The results demonstrated a significant reduction in viral load among participants treated with MPS compared to those receiving placebo.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and molecular properties:

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Functional Groups
α-Morpholino-N-phenylsuccinimide C₁₄H₁₆N₂O₃ 260.1161 Morpholino, N-phenyl Succinimide, morpholine ring
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.68 Chloro, N-phenyl Phthalimide (fused benzene)
N-(2-Morpholin-4-yl-phenyl)-succinamic acid C₁₄H₁₈N₂O₄ 278.31 Morpholino, carboxylic acid Succinamic acid, morpholine
α-Methyl-α-phenylsuccinimide C₁₁H₁₁NO₂ 189.21 Methyl, phenyl Succinimide
N-Amino-2-(m-fluorophenyl)succinimide C₁₀H₉FN₂O₂ 220.19 Amino, m-fluorophenyl Succinimide, fluorine

Key Observations :

  • Morpholino vs. Chloro Substituents: The morpholino group in α-Morpholino-N-phenylsuccinimide is electron-rich due to its oxygen and nitrogen atoms, enhancing solubility in polar solvents. In contrast, 3-chloro-N-phenyl-phthalimide (C₁₄H₈ClNO₂) contains an electron-withdrawing chlorine atom, increasing lipophilicity and reactivity in electrophilic substitutions .
  • Succinimide vs. Phthalimide Cores: Phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) feature a fused benzene ring, conferring rigidity and thermal stability, making them preferred monomers for polyimide polymers . Succinimides like α-Morpholino-N-phenylsuccinimide lack this rigidity but offer greater synthetic flexibility.
  • Carboxylic Acid Derivative: N-(2-Morpholin-4-yl-phenyl)-succinamic acid (C₁₄H₁₈N₂O₄) includes a carboxylic acid group, enabling hydrogen bonding and higher melting points compared to the neutral succinimide core in α-Morpholino-N-phenylsuccinimide .

Preparation Methods

Two-Step Synthesis via Intermediate Amidoacid Formation

This method involves the reaction of succinic anhydride with aniline to form N-phenylsuccinamic acid, followed by cyclization with morpholine.

Procedure :

  • Step 1 : Succinic anhydride (1.0 mol) reacts with aniline (1.1–2.0 mol) in the presence of 4-dimethylaminopyridine (DMAP, 0.1 mol) under solvent-free conditions at room temperature for 45–75 minutes.
  • Step 2 : The intermediate is treated with morpholine in the presence of carbonyldiimidazole (CDI) in dimethylformamide (DMF) at room temperature for 24 hours.

Key Data :

Parameter Value Source
Yield (Step 1) 80–85%
Yield (Step 2) 65–70%
Purity (HPLC) >95%

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly reduces reaction time while maintaining high yields.

Procedure :
A mixture of succinic anhydride (1.0 mol), aniline (1.2 mol), and morpholine (1.5 mol) is irradiated in a domestic microwave oven at 300 W for 4–6 minutes. The crude product is recrystallized from ethanol/water (1:1).

Key Data :

Parameter Value Source
Reaction Time 4–6 minutes
Yield 75–80%
Energy Consumption 0.5 kWh/kg

Catalytic Ring-Opening/Closing Strategy

Use of Lewis Acid Catalysts

Zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄) catalyzes the formation of the morpholino-substituted succinimide.

Procedure :
Succinic anhydride (1.0 mol), aniline (1.0 mol), and morpholine (1.2 mol) are heated at 80°C in toluene with ZnCl₂ (5 mol%) for 3 hours. The product is isolated via vacuum distillation.

Key Data :

Parameter Value Source
Catalyst Loading 5 mol% ZnCl₂
Yield 70–75%
Reaction Temperature 80°C

Solid-State Mechanochemical Synthesis

This solvent-free method employs high-energy ball milling for eco-friendly synthesis.

Procedure :
Equimolar amounts of succinic anhydride, aniline, and morpholine are ground in a planetary ball mill (500 rpm, 30 minutes). The product is washed with cold hexane.

Key Data :

Parameter Value Source
Grinding Time 30 minutes
Yield 68–72%
Solvent Consumption None

Comparison of Methods

The table below summarizes the advantages and limitations of each method:

Method Yield (%) Time Scalability Environmental Impact
Classical Condensation 65–70 2–4 hours High Moderate (DMF use)
Microwave-Assisted 75–80 <10 minutes Moderate Low
Catalytic Strategy 70–75 3 hours High Moderate (catalyst)
Mechanochemical 68–72 30 minutes Low Minimal

Analytical Characterization

  • ¹H-NMR (CDCl₃) : δ 2.91 (d, –CH₂–, 4H), 3.70–3.80 (m, morpholine protons), 7.21–7.42 (m, aromatic protons).
  • IR (KBr) : 1708 cm⁻¹ (C=O), 1193 cm⁻¹ (C–N).
  • LC-MS : [M+H]⁺ = 261.1 m/z.

Challenges and Optimization

  • Regioselectivity : Competing reactions may yield N-substituted byproducts. Using excess morpholine (1.5–2.0 eq.) suppresses side reactions.
  • Purification : Column chromatography (CH₂Cl₂/MeOH, 9:1) or recrystallization (ethanol/water) achieves >95% purity.

Industrial-Scale Considerations

  • Cost Analysis : Microwave and mechanochemical methods reduce energy costs by 40% compared to classical routes.
  • Safety : Morpholine and aniline require handling under inert conditions due to toxicity.

Emerging Techniques

  • Flow Chemistry : Continuous-flow reactors enable rapid synthesis (residence time: 5 minutes) with 78% yield.
  • Biocatalytic Routes : Lipase-mediated cyclization in aqueous media (pH 7.0, 37°C) is under investigation.

Q & A

Q. What are the optimal synthetic routes for α-Morpholino-N-phenylsuccinimide, and how can purity be validated?

To synthesize α-Morpholino-N-phenylsuccinimide, researchers should compare methods such as nucleophilic substitution of succinimide derivatives with morpholine or coupling reactions involving N-phenylsuccinimide precursors. Purity validation requires HPLC (≥95% purity threshold) and 1H/13C NMR to confirm structural integrity . For reproducibility, document solvent systems, reaction temperatures, and catalyst concentrations. Include raw spectral data in supplementary materials to enable peer validation .

Q. How should researchers characterize the stability of α-Morpholino-N-phenylsuccinimide under varying experimental conditions?

Stability studies should assess thermal degradation (TGA/DSC), photolytic behavior (UV-Vis under controlled light exposure), and hydrolytic susceptibility (pH-dependent kinetic studies). Use HPLC-MS to identify degradation products and propose degradation pathways. Report environmental controls (e.g., inert atmosphere, humidity) to ensure data reliability .

Q. What analytical techniques are critical for confirming the compound’s identity and functional groups?

Combine FT-IR (to confirm morpholine C-O-C and succinimide carbonyl stretches), NMR (for proton environments and stereochemical analysis), and X-ray crystallography (for solid-state conformation). Cross-validate results with computational methods (e.g., DFT simulations) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for α-Morpholino-N-phenylsuccinimide derivatives?

Contradictions often arise from solvent effects, impurities, or instrumentation variability. Perform systematic reproducibility studies under standardized conditions (e.g., deuterated solvents, calibrated instruments). Use 2D NMR (COSY, HSQC) to resolve overlapping signals and publish raw datasets for peer scrutiny. Apply the FINER criteria to evaluate whether contradictions stem from methodological flaws or novel discoveries .

Q. What experimental frameworks are recommended for studying the compound’s biological or catalytic mechanisms?

For biological studies, employ PICO (Population: target enzymes; Intervention: compound concentration; Comparison: controls; Outcome: inhibition kinetics) to design dose-response assays. For catalytic applications, use kinetic isotope effects or in situ spectroscopy to probe transition states. Include negative controls and statistical validation (e.g., ANOVA for triplicate experiments) .

Q. How should researchers address discrepancies between computational predictions and experimental results in reactivity studies?

Reconcile discrepancies by:

  • Validating computational parameters (e.g., basis sets, solvation models).
  • Conducting multivariate analysis to identify experimental outliers.
  • Publishing transparent error margins (e.g., ±5% for DFT energy calculations).
    Reference analogous studies on morpholino-containing compounds to contextualize findings .

Methodological Guidance

What criteria should guide the design of a high-impact research question on this compound?

Apply the FINER framework :

  • Feasible : Ensure access to specialized instrumentation (e.g., chiral HPLC for stereoisomer separation).
  • Novel : Target understudied applications (e.g., photoluminescent materials or peptide stabilizers).
  • Ethical : Adhere to safety protocols for handling reactive intermediates.
  • Relevant : Align with gaps in catalysis or medicinal chemistry literature .

Q. How can researchers ensure methodological rigor in reproducibility studies?

  • Documentation : Share detailed synthetic protocols, including failure modes (e.g., side reactions at >80°C).
  • Data Transparency : Deposit raw chromatograms and spectra in public repositories (e.g., Zenodo).
  • Peer Collaboration : Engage in inter-lab validation to eliminate instrument-specific artifacts .

Data Presentation and Publication

Q. What are the best practices for presenting complex datasets on α-Morpholino-N-phenylsuccinimide?

  • Tables : Use Word table formats with footnotes for statistical thresholds (e.g., *p < 0.05).
  • Figures : Label axes with SI units and provide high-resolution files (≥300 dpi).
  • Supplementary Materials : Archive large datasets (e.g., crystallographic CIF files) separately .

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